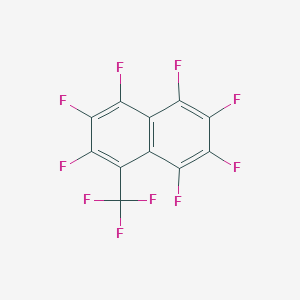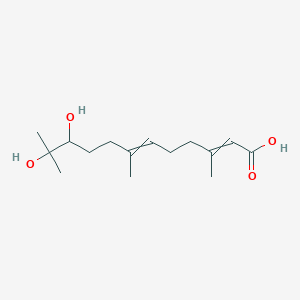
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid is an organic compound with the molecular formula C16H28O4. It is a derivative of farnesoic acid and is characterized by the presence of two hydroxyl groups at positions 10 and 11, and three methyl groups at positions 3, 7, and 11 on a dodeca-2,6-dienoic acid backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid typically involves the hydroxylation of farnesoic acid or its derivatives. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes such as cytochrome P450 monooxygenases have been explored for the selective hydroxylation of farnesoic acid .
Analyse Des Réactions Chimiques
Types of Reactions
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of 10,11-diketone derivatives or carboxylic acids.
Reduction: Formation of 10,11-dihydroxy-3,7,11-trimethyldodecanoic acid.
Substitution: Formation of 10,11-dihalo-3,7,11-trimethyldodeca-2,6-dienoic acid or 10,11-dialkyl-3,7,11-trimethyldodeca-2,6-dienoic acid.
Applications De Recherche Scientifique
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its role in biological pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes involved in metabolic pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, it can interact with cellular receptors and signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Farnesoic Acid: The parent compound with similar structural features but lacking the hydroxyl groups at positions 10 and 11.
Methyl Farnesoate: A methyl ester derivative of farnesoic acid with similar biological activities.
Ilicicolin B: A related compound with a similar dodeca-2,6-dienoic acid backbone but different functional groups.
Uniqueness
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid is unique due to the presence of hydroxyl groups at positions 10 and 11, which confer distinct chemical reactivity and biological activity. These hydroxyl groups enable specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
113932-58-4 |
|---|---|
Formule moléculaire |
C15H26O4 |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid |
InChI |
InChI=1S/C15H26O4/c1-11(8-9-13(16)15(3,4)19)6-5-7-12(2)10-14(17)18/h6,10,13,16,19H,5,7-9H2,1-4H3,(H,17,18) |
Clé InChI |
UULZSWLWBGEDTD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CC(=O)O)C)CCC(C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)
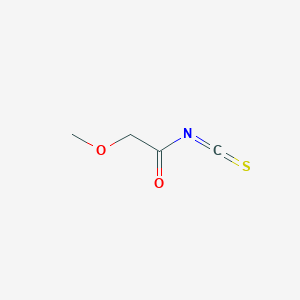
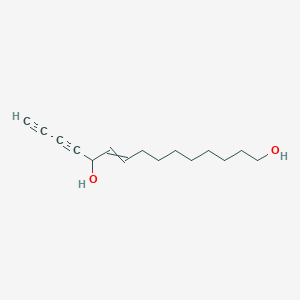
![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
![3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine](/img/structure/B14292732.png)
![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
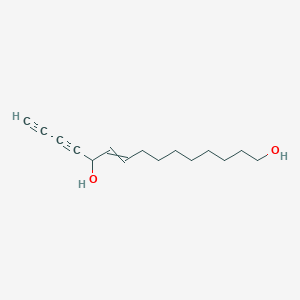
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
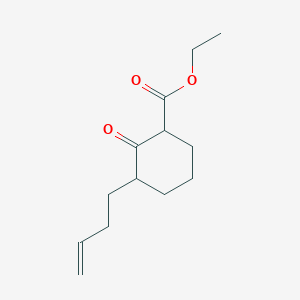
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
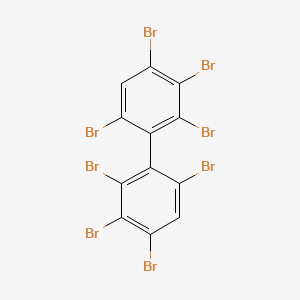
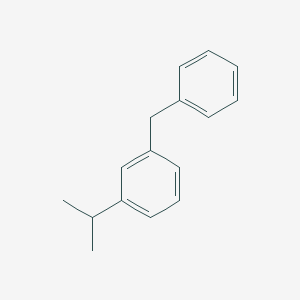
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
